

UNC-2170 Maleate: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: *UNC-2170 maleate*

Cat. No.: *B10765200*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC-2170 maleate is a valuable research tool for investigating the intricacies of DNA damage response (DDR) pathways. As a selective, cell-permeable antagonist of the p53-binding protein 1 (53BP1), **UNC-2170 maleate** offers a means to probe the mechanisms of non-homologous end joining (NHEJ), a critical pathway for the repair of DNA double-strand breaks (DSBs).[1][2][3] This document provides comprehensive application notes and detailed protocols for the effective use of **UNC-2170 maleate** in preclinical research settings, with a focus on cell-based assays relevant to cancer biology and drug development.

Introduction

The tumor suppressor p53-binding protein 1 (53BP1) is a key regulator in the cellular response to DNA double-strand breaks (DSBs).[4][5] It is recruited to sites of DNA damage, where it plays a crucial role in the choice of repair pathway, primarily promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[4][5][6] This function is mediated by its tandem Tudor domain, which recognizes dimethylated lysine 20 on histone H4 (H4K20me2), a histone mark associated with DSBs.[3]

UNC-2170 is a small molecule inhibitor that competitively binds to the tandem Tudor domain of 53BP1, thereby preventing its localization to DSBs and subsequent downstream signaling events.[7] **UNC-2170 maleate** is the maleate salt form of this inhibitor. By disrupting 53BP1

function, **UNC-2170 maleate** serves as a powerful chemical probe to study the biological roles of 53BP1 and the NHEJ pathway. This is of particular interest in oncology, as modulating DNA repair pathways is a key strategy in cancer therapy.

Product Information

Product Name	UNC-2170 maleate
Synonyms	UNC2170 maleate
Mechanism of Action	Selective inhibitor of the methyl-lysine binding protein 53BP1. [1] [2] [3]
Target	53BP1 tandem Tudor domain. [3]

Supplier and Catalog Information

Supplier	Catalog Number
MedchemExpress	HY-118897 [2]
Cayman Chemical	2173992-60-2 [3]
ProbeChem	PC-62384 (for UNC-2170 base)
StressMarq Biosciences	SIH-559 (for UNC-2170 HCl) [8]

Quantitative Data

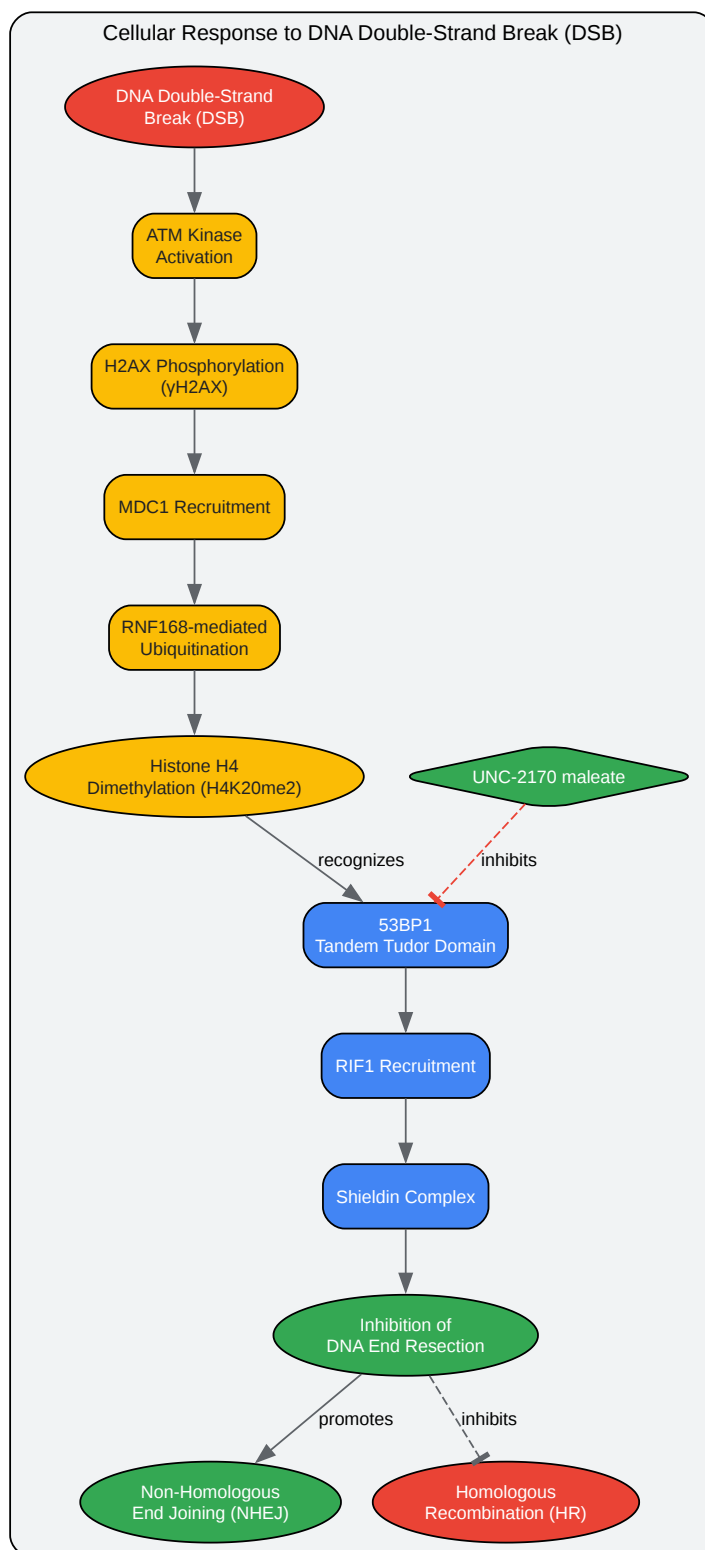
The following table summarizes the key binding affinity and potency values for UNC-2170.

Parameter	Value	Assay
IC50	29 μ M [1] [2]	AlphaScreen
Kd	22 μ M [1]	Isothermal Titration Calorimetry (ITC)

Signaling Pathway

UNC-2170 maleate inhibits the recruitment of 53BP1 to DNA double-strand breaks, thereby modulating the DNA damage response pathway. The following diagram illustrates the simplified signaling cascade.

UNC-2170 maleate in the 53BP1-mediated DNA Repair Pathway

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Caption: **UNC-2170 maleate** inhibits 53BP1 recruitment and promotes NHEJ.

Experimental Protocols

Preparation of UNC-2170 maleate Stock Solution

A. Materials:

- **UNC-2170 maleate** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

B. Protocol:

- Prepare a 10 mM stock solution of **UNC-2170 maleate** in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.29 mg of **UNC-2170 maleate** (Molecular Weight: 429.31 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 3 months or at -80°C for longer-term storage.

Cell-Based Assay: Immunofluorescence Staining for 53BP1 Foci Formation

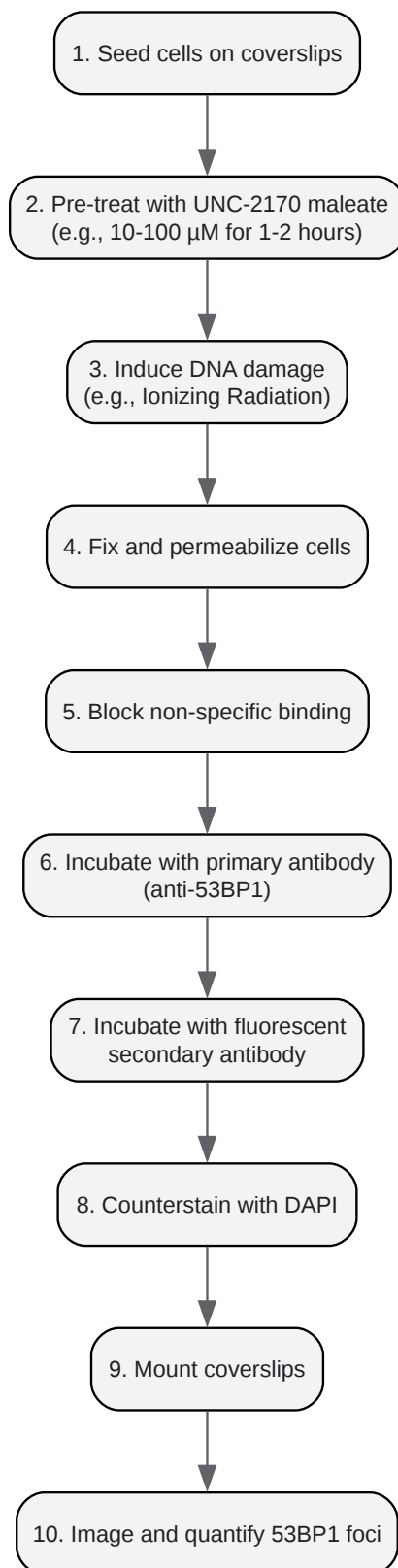
This protocol allows for the visualization of 53BP1 recruitment to sites of DNA damage and the assessment of **UNC-2170 maleate**'s inhibitory effect.

A. Materials:

- Cells of interest (e.g., U2OS, HeLa) cultured on coverslips in a petri dish
- **UNC-2170 maleate** stock solution
- DNA damaging agent (e.g., Ionizing radiation, Etoposide)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody: anti-53BP1
- Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium

- Fluorescence microscope

B. Experimental Workflow:



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Caption: Workflow for 53BP1 foci formation immunofluorescence assay.

C. Detailed Protocol:

- Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with the desired concentration of **UNC-2170 maleate** (typically in the range of 10-100 μ M) for 1-2 hours. Include a DMSO-treated vehicle control.
- Induce DNA damage. For ionizing radiation, expose the cells to a defined dose (e.g., 2-10 Gy) and allow for recovery for 1-2 hours. For chemical inducers like Etoposide, treat the cells for the desired time and concentration.
- Wash the cells twice with PBS.
- Fix the cells with 4% PFA for 10 minutes at room temperature.[9]
- Wash three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[9]
- Wash three times with PBS.
- Block for 1 hour at room temperature in blocking solution.[9]
- Incubate with the primary anti-53BP1 antibody diluted in blocking solution overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash once with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium.
- Acquire images using a fluorescence microscope.
- Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ). A significant reduction in 53BP1 foci in **UNC-2170 maleate**-treated cells compared to the vehicle control indicates successful inhibition of 53BP1 recruitment.

Cell-Based Assay: Class Switch Recombination (CSR) Assay

This assay assesses the effect of **UNC-2170 maleate** on a key physiological process that relies on functional 53BP1 and NHEJ.

A. Materials:

- Primary B-cells isolated from mouse spleens
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
- Lipopolysaccharide (LPS)
- Interleukin-4 (IL-4)
- **UNC-2170 maleate** stock solution
- Flow cytometer
- Fluorescently labeled antibodies against B-cell surface markers (e.g., anti-IgG1, anti-B220)

B. Protocol:

- Isolate naive B-cells from mouse spleens using standard immunological techniques.
- Culture the B-cells in complete RPMI-1640 medium.
- Stimulate the B-cells with LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce class switching to IgG1.
- Concurrently, treat the cells with various concentrations of **UNC-2170 maleate** (e.g., 30-100 µM) or a DMSO vehicle control.
- Incubate the cells for 3.5 days.
- Harvest the cells and stain them with fluorescently labeled antibodies against a pan-B-cell marker (e.g., B220) and the switched isotype (e.g., IgG1).
- Analyze the percentage of IgG1-positive B-cells by flow cytometry.
- A dose-dependent decrease in the percentage of IgG1-positive cells in the **UNC-2170 maleate**-treated groups compared to the vehicle control indicates inhibition of class switch recombination due to the disruption of 53BP1 function.

Troubleshooting

- Low solubility of **UNC-2170 maleate**: If precipitation is observed, gentle warming and sonication can aid in dissolution. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 may be required.[\[1\]](#)
- No effect on 53BP1 foci formation: Ensure that the DNA damage induction is sufficient to generate a robust foci response in the control group. Titrate the concentration of **UNC-2170 maleate**, as the optimal concentration can be cell-type dependent. Verify the activity of the **UNC-2170 maleate** stock.
- Cell toxicity: High concentrations of **UNC-2170 maleate** may induce cytotoxicity. Determine the optimal non-toxic concentration range for your specific cell line using a cell viability assay

(e.g., MTT, CellTiter-Glo).

Conclusion

UNC-2170 maleate is a critical tool for dissecting the role of 53BP1 in the DNA damage response. The protocols outlined in this document provide a framework for utilizing this inhibitor to investigate the mechanisms of NHEJ and its implications in various biological processes, particularly in the context of cancer research. As with any chemical probe, careful experimental design and appropriate controls are paramount for generating robust and reproducible data.

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